molecular formula C14H11ClN2O3 B7817953 4-chloro-N'-(4-hydroxybenzoyl)benzohydrazide

4-chloro-N'-(4-hydroxybenzoyl)benzohydrazide

Cat. No.: B7817953
M. Wt: 290.70 g/mol
InChI Key: IIFUPYSKZKAHIK-UHFFFAOYSA-N
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Description

4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide is a hydrazone derivative, a class of compounds known for their diverse biological activities and applications in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-hydroxybenzaldehyde. The reaction is usually carried out in an alcoholic solvent, such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours, resulting in the formation of the desired hydrazone compound .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-4-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-11-5-1-9(2-6-11)13(19)16-17-14(20)10-3-7-12(18)8-4-10/h1-8,18H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFUPYSKZKAHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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